(5Z)-3-(3-chloro-4-methylphenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylphenyl)-5-[(Z)-1-(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)-5-[(Z)-1-(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as condensation, cyclization, and substitution. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)-5-[(Z)-1-(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazolidine derivatives.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-5-[(Z)-1-(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-5-[(Z)-1-(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction, leading to the observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylidene]amine
- 2-Methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, 3-(3-chloro-4-methylphenyl)-5-[(Z)-1-(2,4-dimethoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C19H16ClNO3S2 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(5Z)-3-(3-chloro-4-methylphenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16ClNO3S2/c1-11-4-6-13(9-15(11)20)21-18(22)17(26-19(21)25)8-12-5-7-14(23-2)10-16(12)24-3/h4-10H,1-3H3/b17-8- |
InChI Key |
QITZBBZXFQWJMY-IUXPMGMMSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.